

Application Notes and Protocols for FR901379 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation of FR901379, a crucial precursor for the antifungal agent micafungin. The protocols are compiled from various scientific studies and patents, focusing on the cultivation of Coleophoma empetri.

Introduction

FR901379 is a sulfonated lipohexapeptide nonribosomal peptide produced by the filamentous fungus Coleophoma empetri[1][2]. It serves as the key intermediate in the semi-synthesis of micafungin, an important echinocandin-type antifungal drug used in clinical settings for treating invasive fungal infections[1][2]. The fermentation process to produce FR901379 is a critical step in the manufacturing of micafungin[1]. Low fermentation efficiency can increase production costs, hindering the widespread clinical application of micafungin[1]. This document outlines protocols for shake flask and bioreactor cultivation of C. empetri for FR901379 production, including media compositions and key fermentation parameters.

Microorganism

The primary producing organism for FR901379 is the filamentous fungus Coleophoma empetri[1][2]. Various strains have been utilized and genetically engineered to enhance production titers. For instance, metabolic engineering of C. empetri MEFC09 has led to strains with significantly improved FR901379 yields[1].

Experimental Protocols Inoculum Preparation (Seed Culture)

A two-stage inoculum preparation is typically employed to ensure a healthy and abundant mycelial culture for inoculation into the production fermenter.

Protocol:

- Strain Revival: Revive a stock culture of Coleophoma empetri on a solid medium such as Potato Dextrose Agar (PDA).
- Seed Culture: Inoculate fresh mycelia into a 250 mL shake flask containing 50 mL of MKS seed culture medium[1].
- Incubation: Incubate the seed culture for 2 days at 25 °C with agitation at 220 rpm[1].

Production Fermentation

The production of FR901379 can be carried out in shake flasks for screening and optimization studies, or in bioreactors for larger-scale production.

Protocol:

- Inoculation: Transfer 5 mL of the seed culture into a 250 mL shake flask containing 50 mL of MKF fermentation medium[1].
- Incubation: Cultivate at 25 °C with agitation at 220 rpm for 8 to 10 days[1].

For higher yields, a fed-batch fermentation strategy is often employed in a controlled bioreactor environment.

Protocol:

- Inoculation: Inoculate the production fermenter containing MKF medium with a suitable volume of the seed culture (e.g., 2-5% v/v)[3].
- Initial Batch Phase: Maintain the fermentation at 24-26 °C[3]. Control the dissolved oxygen (DO) level at a minimum of 10-20% air saturation through a cascade of agitation (ranging

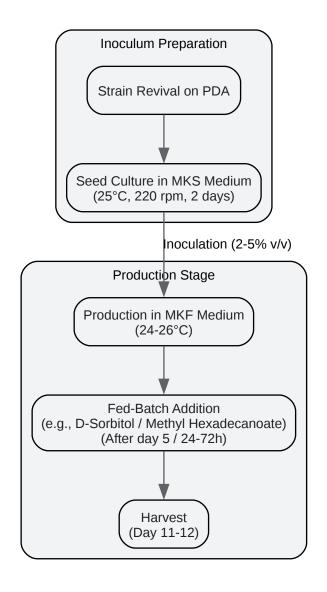
from 400-600 rpm) and aeration (around 1.0 vvm)[3][4].

- Fed-Batch Phase: After a specific period of initial growth (e.g., 5 days), initiate feeding of a concentrated nutrient solution. For example, after 5 days of incubation, an additional 180 g of D-sorbitol can be fed[4]. In some processes, methyl hexadecanoate is added after 24-72 hours of fermentation to serve as a precursor for the fatty acid side chain of FR901379[5].
- Fermentation Duration: Continue the fermentation for a total of 11 to 12 days, or until the concentration of FR901379 ceases to increase[4][5].

Data Presentation

Table 1: Media Compositions for FR901379 Fermentation

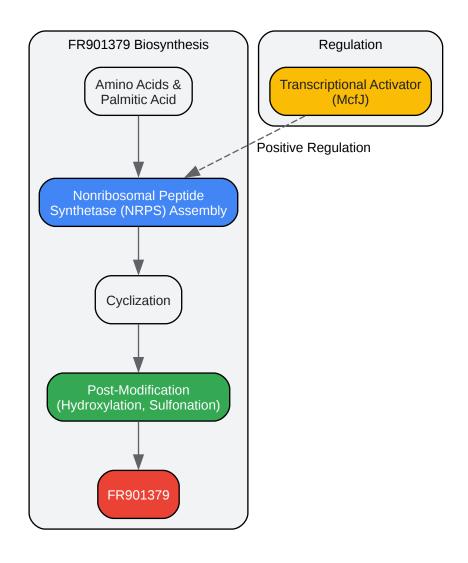
Component	Seed Medium (MKS) (g/L)	Fermentation Medium (MKF) (g/L) - Option 1	Fermentation Medium (g/L) - Option 2
Soluble Starch	15[1][6][7]	-	-
Sucrose	10[1][6][7]	-	-
Cottonseed Meal	5[1][6][7]	-	20[5]
Peptone	10[1][6][7]	10[1][6][7]	10[5]
KH ₂ PO ₄	1[1][6][7]	1[1][6][7]	-
CaCO ₃	2[1][6][7]	2[1][6][7]	4[5]
Glucose	-	10[1][6][7]	50[5]
Corn Starch	-	30[1][6][7]	-
D-Sorbitol	-	160[1]	-
(NH4)2SO4	-	6[1][6][7]	-
FeSO ₄ ·7H ₂ O	-	0.3[1][6][7]	-
ZnSO ₄ ·7H ₂ O	-	0.01[1][6][7]	-
Fructose	-	-	140-150[3]
Corn Gluten Powder	-	-	10-20[3]
Casein	-	-	6-7.5[3]
Yeast Peptone	-	-	5-9[3]
Magnesium Sulfate	-	-	2[3][5]
Dipotassium Hydrogen Phosphate	-	-	0.5-0.8[3]
Defoamer	-	-	0.5-1[3]
pH	6.5[1][6][7]	6.5[1][6][7]	Not specified


Table 2: Fermentation Parameters for FR901379

Production

Parameter	Shake Flask	Bioreactor
Temperature	25 °C[1]	23-27 °C[8]
рН	6.5 (initial)[1][6][7]	6.5 (initial)[1][6][7]
Agitation	220 rpm[1]	400-600 rpm (cascade control) [4]
Aeration	N/A	1.0 vvm[4]
Dissolved Oxygen	N/A	Maintained at >10-20%[3][4]
Fermentation Time	8-10 days[1]	11-12 days[4]

Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for the fermentation of FR901379.

FR901379 Biosynthesis and Regulation

Click to download full resolution via product page

Caption: Simplified overview of the FR901379 biosynthesis pathway and its regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. CN108085354A A kind of culture medium and its method of fermenting and producing FR901379 - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. CN108676832A The preparation method of micafen sodium intermediate FR901379 Google Patents [patents.google.com]
- 6. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for FR901379
 Fermentation]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15582353#fr-901379-fermentation-process-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com